Cas no 1073477-73-2 (2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluoro-4-trifluoromethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Z2181643185
- 2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL581309
- A1-12317
- EN300-1074126
- MFCD18760100
- G43489
- 1073477-73-2
- DB-093567
-
- インチ: 1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3
- InChIKey: BREBOCUXUQSDFW-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1B1OC(C)(C)C(C)(C)O1)OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 306.1050372 g/mol
- どういたいしつりょう: 306.1050372 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7
- ぶんしりょう: 306.06
じっけんとくせい
- 色と性状: NA
- フラッシュポイント: 200.0±24.6 °C
2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01DXYZ-10g |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 10g |
$2808.00 | 2023-12-16 | |
Aaron | AR01DXYZ-2.5g |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 2.5g |
$1295.00 | 2023-12-16 | |
abcr | AB599981-250mg |
2-(2-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; . |
1073477-73-2 | 95% | 250mg |
€272.60 | 2024-07-19 | |
Aaron | AR01DXYZ-250mg |
2-[2-FLUORO-4-(TRIFLUOROMETHOXY)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |
1073477-73-2 | 95% | 250mg |
$142.00 | 2025-02-14 | |
Enamine | EN300-1074126-0.05g |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 0.05g |
$88.0 | 2023-10-28 | |
Enamine | EN300-1074126-0.1g |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 0.1g |
$132.0 | 2023-10-28 | |
Enamine | EN300-1074126-0.5g |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 0.5g |
$353.0 | 2023-10-28 | |
Enamine | EN300-1074126-5.0g |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 5.0g |
$1364.0 | 2023-07-10 | |
Enamine | EN300-1074126-1.0g |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 1.0g |
$470.0 | 2023-07-10 | |
Aaron | AR01DXYZ-50mg |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1073477-73-2 | 95% | 50mg |
$146.00 | 2023-12-16 |
2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to 2-Fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073477-73-2)
2-Fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073477-73-2) is a versatile and highly functionalized boronic ester that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly valuable due to its unique combination of fluorine and trifluoromethoxy functionalities, which confer enhanced biological activity and metabolic stability to the molecules it is incorporated into.
The structure of 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boronic ester core attached to a substituted phenyl ring. The presence of the fluoro and trifluoromethoxy groups on the phenyl ring imparts specific electronic and steric properties that make this compound an excellent building block for the synthesis of complex organic molecules. These properties are crucial in the design and development of novel pharmaceuticals and agrochemicals.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One notable approach involves the palladium-catalyzed coupling reactions of aryl halides with boronic acids or esters. This method has been widely adopted due to its high yields and functional group tolerance. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a streamlined synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The authors demonstrated that the use of a specific ligand system significantly improved the reaction efficiency and selectivity.
In the context of medicinal chemistry, 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown promise as a key intermediate in the development of drugs targeting various diseases. The trifluoromethoxy group is known for its ability to enhance lipophilicity and metabolic stability, which are critical factors in drug design. A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of protein-protein interactions (PPIs). The researchers found that compounds derived from 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited high binding affinity and selectivity for their target proteins.
Beyond its applications in drug discovery, 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also found utility in materials science. The unique electronic properties conferred by the fluorine and trifluoromethoxy groups make this compound an attractive candidate for the development of functional materials with tailored properties. For example, a study published in Advanced Materials in 2020 explored the use of this compound as a building block for organic semiconductors. The researchers demonstrated that materials derived from 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited excellent charge transport properties and stability under various environmental conditions.
The versatility of 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends to its use as a ligand in catalysis. The boronic ester functionality can be readily converted to other useful functional groups through various chemical transformations. This makes it an ideal starting material for the synthesis of complex ligands used in homogeneous catalysis. A recent review article in Chemical Reviews discussed the role of boronic esters as versatile precursors for ligand synthesis. The authors highlighted several examples where compounds similar to 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were used to prepare highly active catalysts for C-C bond formation reactions.
In conclusion, 2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl -1,3, 2-dioxaborolane (CAS No. 1073477 -73 - 2)is a multifaceted compound with broad applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, materials science, and catalysis. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in the scientific community.
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